molecular formula C24H27BrN2O4 B12203275 3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one

3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B12203275
M. Wt: 487.4 g/mol
InChI Key: RLUIWLBYSBINOC-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This step involves the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the bromophenyl group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the piperazine ring: The piperazine ring is typically introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromen-4-one intermediate.

    Addition of the hydroxyethyl side chain: The hydroxyethyl side chain can be added through an alkylation reaction using an appropriate alkylating agent, such as ethylene oxide or a haloethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl side chain can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as Pd/C and hydrogen gas, or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: New derivatives with substituted nucleophiles.

Scientific Research Applications

3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    3-(4-fluorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one: Similar structure with a fluorophenyl group instead of a bromophenyl group.

    3-(4-methylphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one: Similar structure with a methylphenyl group instead of a bromophenyl group.

Uniqueness

The presence of the bromophenyl group in 3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one imparts unique chemical properties, such as increased reactivity and potential biological activity, compared to its analogs with different substituents. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27BrN2O4

Molecular Weight

487.4 g/mol

IUPAC Name

3-(4-bromophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-2-methylchromen-4-one

InChI

InChI=1S/C24H27BrN2O4/c1-17-23(18-2-4-19(25)5-3-18)24(29)21-7-6-20(16-22(21)31-17)30-15-13-27-10-8-26(9-11-27)12-14-28/h2-7,16,28H,8-15H2,1H3

InChI Key

RLUIWLBYSBINOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)CCO)C4=CC=C(C=C4)Br

Origin of Product

United States

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